9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
Overview
Description
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate: is an organic compound with the molecular formula C18H19NO3. It is a derivative of carbamate, featuring a fluorenylmethyl group attached to a hydroxypropyl carbamate moiety. This compound is known for its unique structure and properties, making it valuable in various scientific research fields, including organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate typically involves the reaction of fluorenylmethyl chloroformate with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorenylmethyl group or the hydroxypropyl moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
Chemistry: In organic synthesis, 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is used as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes. It is also employed as a building block for the synthesis of more complex molecules.
Biology: The compound finds applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor for the synthesis of pharmacologically active compounds. Its ability to form stable carbamate linkages makes it valuable in drug design.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, such as in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group provides a hydrophobic interaction, while the hydroxypropyl carbamate moiety can form hydrogen bonds with target molecules. These interactions facilitate the binding of the compound to its targets, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
- 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Comparison: Compared to these similar compounds, 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is unique due to its specific hydroxypropyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(20)10-19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRKFSWUZABMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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